

# Selectivity Profiling of Nnmt-IN-6 Against Other Methyltransferases: A Comparative Guide

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## Compound of Interest

Compound Name: Nnmt-IN-6

Cat. No.: B15615981

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This guide provides a comparative analysis of the selectivity of **Nnmt-IN-6**, a potent nicotinamide N-methyltransferase (NNMT) inhibitor, against other methyltransferases. Due to the limited publicly available broad-panel selectivity data for **Nnmt-IN-6** (also known as compound 78 in Gao et al., 2019), this guide will present the selectivity data for a well-characterized bisubstrate NNMT inhibitor, compound MS2734 (referred to as compound 6 in Babault et al., 2018), as a representative example to illustrate the selectivity profile of this class of inhibitors.[1][2] **Nnmt-IN-6** itself has been shown to not significantly inhibit the protein methyltransferases PRMT1 and NSD2 at a concentration of 50  $\mu$ M.[1][3]

## Executive Summary

**Nnmt-IN-6** is a bisubstrate inhibitor of NNMT with an  $IC_{50}$  of 1.41  $\mu$ M.[3][4][5] Bisubstrate inhibitors are designed to simultaneously occupy both the substrate and cofactor binding sites, a strategy that can confer high potency and selectivity.[2][6] The selectivity of such inhibitors is crucial for minimizing off-target effects and ensuring that the observed biological activities are due to the inhibition of NNMT. This guide offers a summary of the selectivity of a representative bisubstrate NNMT inhibitor against a panel of other methyltransferases, along with detailed experimental protocols for assessing inhibitor selectivity.

## Selectivity Profile of a Representative Bisubstrate NNMT Inhibitor (MS2734)

The following table summarizes the inhibitory activity of the bisubstrate NNMT inhibitor MS2734 against a panel of 35 other methyltransferases. This data is adapted from Babault et al., J Med Chem, 2018.[2]

Methyltransferase Target	IC50 (μM)
NNMT	14 ± 1.5
DOT1L	1.3 ± 0.2
PRMT7	20 ± 2
BCDIN3D	40 ± 2
SMYD2	62 ± 7
ASH1L	> 50
CARM1 (PRMT4)	> 50
DNMT1	> 50
DNMT3A	> 50
DNMT3B	> 50
EZH1	> 50
EZH2	> 50
G9a (EHMT2)	> 50
GLP (EHMT1)	> 50
MLL1	> 50
MLL2	> 50
MLL3	> 50
MLL4	> 50
NSD1	> 50
NSD2	> 50
NSD3	> 50
PRMT1	> 50
PRMT3	> 50

PRMT5	> 50
PRMT6	> 50
PRMT8	> 50
SETD1A	> 50
SETD1B	> 50
SETD2	> 50
SETD7	> 50
SETD8	> 50
SETMAR	> 50
SMYD3	> 50
SUV39H1	> 50
SUV39H2	> 50
SUV420H1	> 50

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### NNMT Inhibition Assay (SAHH-Coupled Fluorescent Assay)

This assay determines the in vitro potency of inhibitors against NNMT by measuring the production of S-adenosylhomocysteine (SAH), a universal product of methyltransferase reactions.<sup>[7][8]</sup>

Principle:

NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing SAH and 1-methylnicotinamide. The SAH produced is then hydrolyzed by SAH hydrolase (SAHH) to homocysteine and adenosine. The free sulfhydryl

group of homocysteine reacts with a thiol-sensitive fluorescent probe (e.g., ThioGlo3) to generate a fluorescent signal that is proportional to the NNMT activity.[7][8][9]

#### Materials:

- Recombinant human NNMT enzyme
- Nicotinamide (NAM)
- S-adenosylmethionine (SAM)
- SAH hydrolase (SAHH)
- ThioGlo3 (or other suitable thiol-reactive fluorescent probe)
- **Nnmt-IN-6** or other test compounds
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM DTT
- 384-well black, flat-bottom plates
- Fluorescence plate reader

#### Procedure:

- Compound Preparation: Prepare serial dilutions of **Nnmt-IN-6** in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
- Reagent Preparation:
  - Prepare a 2X enzyme solution of NNMT in assay buffer.
  - Prepare a 2X substrate/cofactor solution containing NAM and SAM in assay buffer.
  - Prepare a detection solution containing SAHH and ThioGlo3 in assay buffer.
- Assay Protocol:
  1. Add 5 µL of the diluted compound solution to the wells of the 384-well plate.

2. Add 5  $\mu$ L of the 2X NNMT enzyme solution to each well.
  3. Incubate the plate at room temperature for 15 minutes.
  4. Initiate the reaction by adding 10  $\mu$ L of the 2X substrate/cofactor solution to each well.
  5. Incubate the reaction at 37°C for 60 minutes.
  6. Stop the reaction and initiate detection by adding 10  $\mu$ L of the detection solution.
  7. Incubate at room temperature for 30 minutes, protected from light.
  8. Measure the fluorescence intensity using a plate reader (e.g., excitation at 380 nm and emission at 500 nm for ThioGlo3).
- Data Analysis:
    - Calculate the percent inhibition for each compound concentration relative to the DMSO control.
    - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Methyltransferase Selectivity Profiling (UPLC-MS/MS-based Assay)

This method is used to assess the selectivity of an inhibitor against a panel of different methyltransferases by directly measuring the formation of SAH.

### Principle:

The enzymatic reactions for each methyltransferase are carried out in the presence of the inhibitor. The reactions are then quenched, and the amount of SAH produced is quantified using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).<sup>[10][11][12]</sup> This method offers high sensitivity and specificity.

### Materials:

- Panel of recombinant human methyltransferase enzymes
- Respective substrates for each methyltransferase
- S-adenosylmethionine (SAM)
- **Nnmt-IN-6** or other test compounds
- Assay Buffer (specific to each methyltransferase)
- Quenching Solution (e.g., 0.5% formic acid in acetonitrile/water)
- 96-well or 384-well plates
- UPLC-MS/MS system

Procedure:

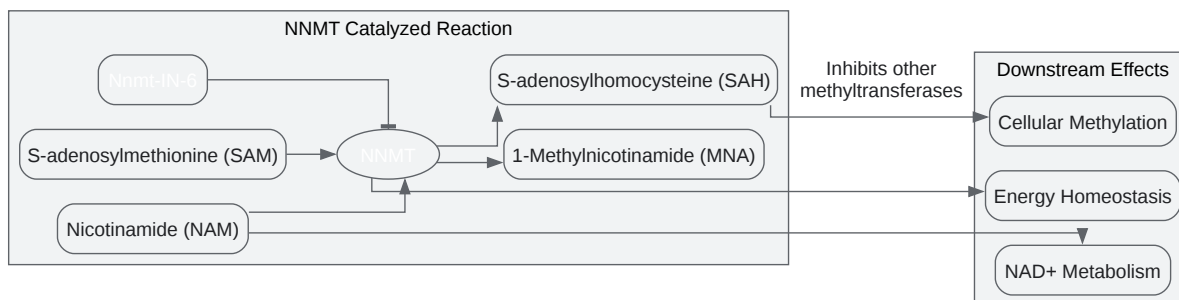
- Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
- Reaction Setup:
  1. In a multi-well plate, add the assay buffer, the specific methyltransferase enzyme, and its corresponding substrate.
  2. Add the diluted test compound to the appropriate wells. Include a DMSO control (no inhibitor).
  3. Pre-incubate the plate at the optimal temperature for each enzyme for 15 minutes.
  4. Initiate the reactions by adding SAM.
  5. Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for each enzyme.
- Reaction Quenching and Sample Preparation:
  1. Stop the reactions by adding an equal volume of quenching solution.

2. Centrifuge the plate to pellet any precipitated protein.
  3. Transfer the supernatant to a new plate for analysis.
- UPLC-MS/MS Analysis:
    1. Inject the samples onto the UPLC-MS/MS system.
    2. Separate the analytes (SAM and SAH) using a suitable UPLC column (e.g., a C18 column).
    3. Detect and quantify SAM and SAH using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
  - Data Analysis:
    - Calculate the peak area ratio of SAH to an internal standard (if used) or to the sum of SAM and SAH.
    - Determine the percent inhibition for each compound concentration against each methyltransferase.
    - Calculate the IC<sub>50</sub> values for any enzymes that show significant inhibition.

## Signaling Pathways and Experimental Workflows

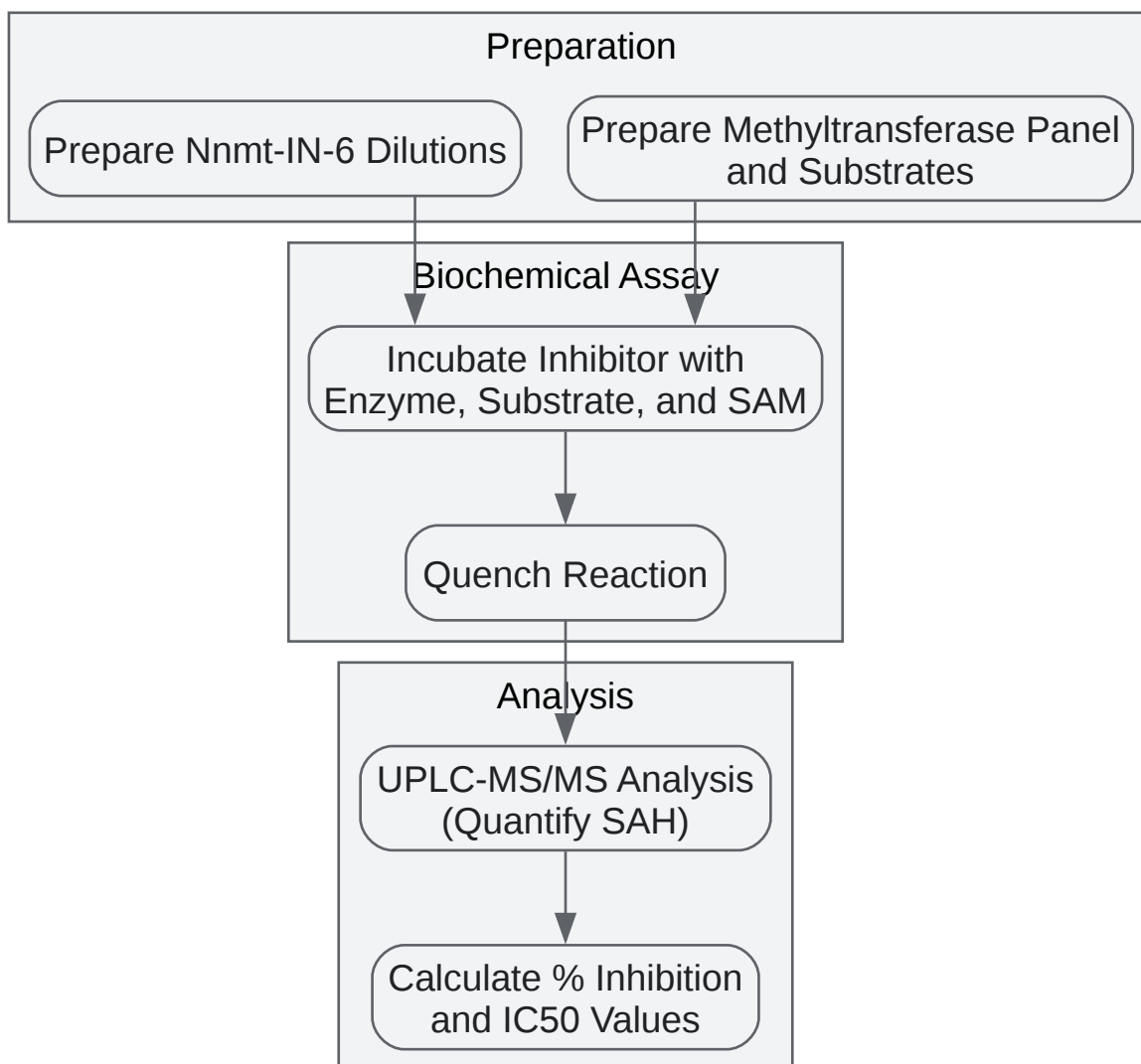
The following diagrams illustrate the NNMT signaling pathway and the experimental workflow for selectivity profiling.





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Caption: The NNMT signaling pathway.



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